molecular formula C12H15ClN2O2 B11980623 1-((2-Chlorophenoxy)acetyl)piperazine

1-((2-Chlorophenoxy)acetyl)piperazine

Cat. No.: B11980623
M. Wt: 254.71 g/mol
InChI Key: BGRYCPZHNVWQHR-UHFFFAOYSA-N
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Description

1-((2-Chlorophenoxy)acetyl)piperazine is a chemical compound with the molecular formula C12H15ClN2O2. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in the pharmaceutical industry. The compound is characterized by the presence of a chlorophenoxy group attached to an acetyl-piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Chlorophenoxy)acetyl)piperazine typically involves the reaction of 2-chlorophenoxyacetic acid with piperazine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-((2-Chlorophenoxy)acetyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-((2-Chlorophenoxy)acetyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((2-Chlorophenoxy)acetyl)piperazine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2-Methoxyphenoxy)acetyl)piperazine
  • 1-((2-Fluorophenoxy)acetyl)piperazine
  • 1-((2-Bromophenoxy)acetyl)piperazine

Uniqueness

1-((2-Chlorophenoxy)acetyl)piperazine is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and binding affinity to molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

2-(2-chlorophenoxy)-1-piperazin-1-ylethanone

InChI

InChI=1S/C12H15ClN2O2/c13-10-3-1-2-4-11(10)17-9-12(16)15-7-5-14-6-8-15/h1-4,14H,5-9H2

InChI Key

BGRYCPZHNVWQHR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)COC2=CC=CC=C2Cl

Origin of Product

United States

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